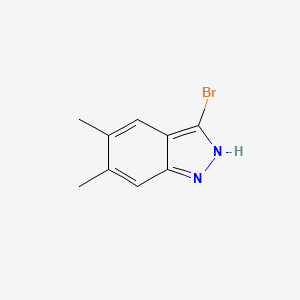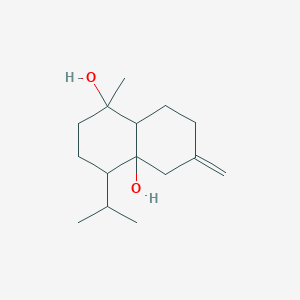
Methyl (R)-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Metil (R)-4-((terc-butoxicarbonil)amino)-2-hidroxibutanoato es un compuesto que presenta un grupo amino protegido por terc-butoxicarbonil (Boc). Este compuesto se utiliza a menudo en la síntesis orgánica, especialmente en la preparación de péptidos y otras moléculas complejas. El grupo Boc sirve como grupo protector para la funcionalidad amino, evitando que reaccione en ciertas condiciones y permitiendo una desprotección selectiva cuando se desea.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Metil (R)-4-((terc-butoxicarbonil)amino)-2-hidroxibutanoato normalmente implica la protección de un derivado de aminoácido. Un método común es comenzar con el ácido (R)-2-hidroxibutanoico, que luego se esterifica para formar el éster metílico. El grupo amino se protege entonces utilizando cloruro de terc-butoxicarbonil (Boc-Cl) en presencia de una base como la trietilamina. La reacción se lleva a cabo normalmente en un disolvente orgánico como el diclorometano a bajas temperaturas para evitar reacciones secundarias.
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso. Las condiciones de reacción se optimizan para garantizar una alta pureza y un mínimo de subproductos.
Análisis de las Reacciones Químicas
Tipos de Reacciones
El Metil (R)-4-((terc-butoxicarbonil)amino)-2-hidroxibutanoato puede sufrir varias reacciones químicas, entre ellas:
Oxidación: El grupo hidroxilo se puede oxidar para formar un grupo carbonilo.
Reducción: El grupo éster se puede reducir a un alcohol.
Sustitución: El grupo Boc se puede sustituir por otros grupos protectores o grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar reactivos como el clorocromato de piridinio (PCC) o el periodinano de Dess-Martin.
Reducción: El hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) son agentes reductores comunes.
Sustitución: Se utilizan condiciones ácidas, como el ácido trifluoroacético (TFA), para eliminar el grupo Boc.
Productos Principales
Oxidación: Formación de un cetoéster.
Reducción: Formación de un diol.
Sustitución: Formación de la amina libre u otros derivados protegidos.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
Oxidation: Formation of a keto ester.
Reduction: Formation of a diol.
Substitution: Formation of the free amine or other protected derivatives.
Aplicaciones Científicas De Investigación
El Metil (R)-4-((terc-butoxicarbonil)amino)-2-hidroxibutanoato se utiliza ampliamente en la investigación científica, especialmente en:
Química: Como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: En la preparación de sondas e inhibidores basados en péptidos.
Medicina: Como bloque de construcción para el desarrollo de fármacos y la síntesis de compuestos bioactivos.
Industria: En la producción de productos químicos finos y farmacéuticos.
Mecanismo De Acción
El mecanismo por el cual el Metil (R)-4-((terc-butoxicarbonil)amino)-2-hidroxibutanoato ejerce sus efectos se debe principalmente a su papel como derivado de aminoácido protegido. El grupo Boc evita que el grupo amino participe en reacciones no deseadas, lo que permite una desprotección selectiva y una posterior funcionalización. Los objetivos moleculares y las vías implicadas dependen de la aplicación específica y del producto final sintetizado a partir de este compuesto.
Comparación Con Compuestos Similares
Los compuestos similares incluyen otros aminoácidos y ésteres protegidos por Boc, como:
- Metil (R)-2-((terc-butoxicarbonil)amino)-3-hidroxopropanoato
- Metil (R)-3-((terc-butoxicarbonil)amino)-2-hidroxibutanoato
Estos compuestos comparten el grupo amino protegido por Boc, pero difieren en la estructura de la cadena carbonada. La singularidad del Metil (R)-4-((terc-butoxicarbonil)amino)-2-hidroxibutanoato reside en su configuración específica y en sus grupos funcionales, lo que lo hace adecuado para aplicaciones sintéticas y fines de investigación particulares.
Propiedades
Fórmula molecular |
C10H19NO5 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
methyl (2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-5-7(12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m1/s1 |
Clave InChI |
QADKCSNOHBWQNO-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCC[C@H](C(=O)OC)O |
SMILES canónico |
CC(C)(C)OC(=O)NCCC(C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B11755295.png)
![Thiazolo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B11755296.png)

![[(4-Chloro-2-fluorophenyl)methyl]boronic acid](/img/structure/B11755311.png)
![4-[(Oxan-4-yl)amino]benzoic acid](/img/structure/B11755312.png)
![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile](/img/structure/B11755313.png)



![Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate](/img/structure/B11755333.png)
![1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11755345.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11755352.png)
![(E)-N-[(2,5,6-Trimethoxypyridin-3-YL)methylidene]hydroxylamine](/img/structure/B11755359.png)
